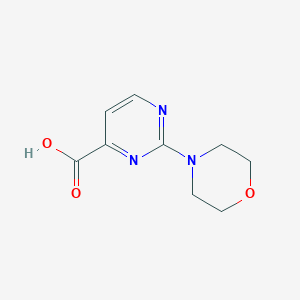

2-Morpholinopyrimidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Morpholinopyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a morpholine group at the 2-position and a carboxylic acid group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinopyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrimidine with morpholine, followed by carboxylation at the 4-position. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: 2-Morpholinopyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogenation techniques with catalysts such as Pd/C.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of Pd/C.

Substitution: Nucleophiles like amines or thiols in solvents such as DMF or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of morpholine-substituted pyrimidines .

Aplicaciones Científicas De Investigación

Pharmacological Applications

2-Morpholinopyrimidine-4-carboxylic acid is primarily recognized for its pharmacological properties, which include:

- Antimicrobial Activity : Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds derived from this acid have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics .

- Antitumor Activity : The compound has been investigated for its potential in cancer therapy. Research indicates that this compound derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism for tumor suppression .

- Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug development. Structure-activity relationship (SAR) studies have been conducted to optimize the compound's efficacy:

| Substituent | Biological Activity | IC50 Value (nM) |

|---|---|---|

| Cyclopropylmethylamide | Increased potency | 72 |

| (S)-3-phenylpiperidine | Enhanced binding affinity | 60 |

| (S)-3-hydroxypyrrolidine | Significant improvement in activity | 7.14 |

These findings indicate that specific modifications to the compound can lead to enhanced biological activities, making it a promising candidate for further development as a therapeutic agent .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives against resistant strains of bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1.25 μg/mL against Mycobacterium tuberculosis, highlighting their potential as new antimycobacterial agents .

- Case Study on Cancer Treatment : In vitro studies showed that derivatives of this compound effectively inhibited cell proliferation in several cancer cell lines, with significant induction of apoptosis observed through flow cytometry analysis .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

- Combination Therapies : Investigating the synergistic effects of this compound with other known drugs could enhance therapeutic outcomes in cancer and infectious diseases.

- Formulation Development : Developing novel drug formulations that incorporate this compound could improve bioavailability and targeted delivery.

- Expanded Biological Testing : Further testing against a broader range of pathogens and cancer types will help clarify the full therapeutic potential of this compound.

Mecanismo De Acción

The mechanism of action of 2-Morpholinopyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in pyrimidine metabolism, thereby affecting cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its activity, making it useful in various catalytic applications .

Comparación Con Compuestos Similares

- 2-Methylpyridine-4-carboxylic acid

- 4-Methylpyrrole-2-carboxylic acid

- 2-Morpholinopyrimidine-5-carboxylic acid

Comparison: 2-Morpholinopyrimidine-4-carboxylic acid is unique due to the presence of both a morpholine group and a carboxylic acid group on the pyrimidine ring. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, compared to similar compounds that may lack one of these functional groups .

Actividad Biológica

2-Morpholinopyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by case studies and research findings.

This compound interacts with various enzymes, notably kinases and phosphatases, which are crucial for cellular regulation. The binding of this compound to enzyme active sites can modulate their activity, influencing numerous cellular processes.

Key Interactions:

- Kinases: The compound has been shown to inhibit specific kinases involved in signaling pathways.

- Phosphatases: It modulates the activity of phosphatases, affecting dephosphorylation processes critical for cell signaling.

Cellular Effects

Research indicates that this compound impacts several cellular functions:

- Cell Signaling: It can activate or inhibit signaling pathways, leading to altered cellular responses.

- Gene Expression: The compound influences gene expression patterns, affecting protein synthesis and metabolic processes.

Table 1: Summary of Cellular Effects

| Effect | Description |

|---|---|

| Signaling Pathways | Modulates pathways involved in cell growth and apoptosis |

| Gene Expression | Alters transcription factors influencing protein production |

| Metabolism | Affects metabolic pathways linked to energy production |

Therapeutic Applications

The compound is being investigated for various therapeutic applications:

- Enzyme Inhibition: It shows promise as an inhibitor of enzymes involved in pyrimidine metabolism, which may have implications in cancer therapy.

- Anti-inflammatory Activity: Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies

-

NAPE-PLD Inhibition:

A study demonstrated that derivatives of this compound effectively inhibited N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in the biosynthesis of bioactive lipids. The most potent inhibitor exhibited an IC50 value of approximately 10 μM, indicating significant inhibitory activity against this target . -

p38 MAPK Inhibition:

Another investigation highlighted the compound's ability to inhibit p38 MAPK, a kinase involved in inflammatory responses. The compound showed an IC50 value of 0.004 μM, demonstrating its potential as a therapeutic agent for inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Modifications at various positions on the pyrimidine ring have led to enhanced potency against specific targets.

Table 2: SAR Insights

| Modification Position | Change | Resulting Activity |

|---|---|---|

| Position 2 | Methyl substitution | Increased kinase inhibition |

| Position 4 | Fluoro group addition | Enhanced anti-inflammatory effect |

Propiedades

IUPAC Name |

2-morpholin-4-ylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-8(14)7-1-2-10-9(11-7)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRYBQPQDHMATF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250726-42-2 |

Source

|

| Record name | 2-(morpholin-4-yl)pyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.